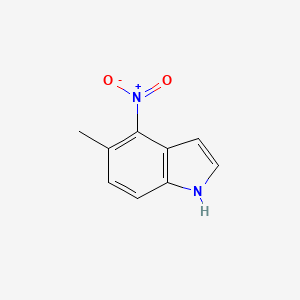

5-methyl-4-nitro-1H-indole

Description

Significance of the Indole (B1671886) Nucleus in Organic and Medicinal Chemistry

The indole scaffold is a recurring motif in numerous natural products and synthetic molecules with significant therapeutic value. ijpsr.infonih.gov This prevalence has led to its designation as a "privileged structure" in medicinal chemistry. nih.govresearchgate.net

The term "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govresearchgate.net The indole ring system exemplifies this concept, serving as a versatile pharmacophore in the design of drugs targeting a wide array of receptors and enzymes. ijpsr.inforesearchgate.net Its ability to mimic the structure of proteins and engage in various non-covalent interactions allows indole-containing compounds to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. jchr.orgmdpi.com Many approved drugs, such as indomethacin (B1671933) and pindolol, feature the indole core, highlighting its importance in drug discovery. ijpsr.infowikipedia.org

Indole and its derivatives are widely distributed in nature, found in plants, animals, and microorganisms. biosynth.combritannica.com The essential amino acid tryptophan serves as a key biosynthetic precursor to a multitude of indole-containing compounds. bohrium.comcreative-proteomics.com In plants, indole-3-acetic acid is a crucial growth hormone. biosynth.comcreative-proteomics.com In humans, tryptophan is metabolized to produce the neurotransmitter serotonin (B10506) and the hormone melatonin. wikipedia.org Furthermore, bacteria in the gut can metabolize tryptophan to produce indole, which acts as a signaling molecule influencing various physiological processes. wikipedia.org

Overview of Nitro-Substituted Indoles in Academic Research

The introduction of a nitro group onto the indole scaffold significantly alters its electronic properties and reactivity, opening up new avenues for chemical synthesis and biological applications. researchgate.net Nitroindoles are valuable intermediates in the synthesis of a variety of functionalized indole derivatives. researchgate.net

While specific historical details on the initial synthesis of 5-methyl-4-nitro-1H-indole are not extensively documented in the provided search results, the synthesis of nitroindoles, in general, can be achieved through direct nitration of the indole ring or by constructing the indole ring from suitably substituted precursors. researchgate.net The presence of a methyl group at the 5-position and a nitro group at the 4-position suggests a synthetic strategy likely involving the nitration of 5-methylindole (B121678).

The research landscape for derivatives of this compound is primarily focused on their potential applications in medicinal chemistry and materials science. For instance, derivatives of 5-nitroindole (B16589) have been investigated as potential anticancer agents. nih.gov Specifically, various 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazone derivatives have been synthesized and evaluated for their cytotoxic effects against human tumor cell lines. nih.gov One such derivative, 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone, showed significant activity against a non-small cell lung cancer cell line and leukemia cell lines. nih.gov

In the realm of materials science, nitro-substituted indoles have been explored for their potential in developing novel materials. For example, a study investigated the electropolymerization of various nitroindole isomers, noting that the position of the nitro group influences the properties of the resulting polymers. researchgate.net While this study did not specifically include this compound, it highlights the potential of nitroindoles in creating new conductive materials. researchgate.net

Strategies for the Construction of the this compound Scaffold

The construction of the this compound scaffold can be broadly categorized into two main approaches: the modification of a pre-formed indole ring system and the de novo synthesis of the indole nucleus through ring-closure reactions. Each strategy offers distinct advantages and is chosen based on the availability of starting materials, desired scale of synthesis, and the need for specific substitution patterns.

Regioselective Nitration Approaches to Indoles

The direct introduction of a nitro group onto an indole ring is a common strategy, but achieving regioselectivity, particularly at the C4 position, can be challenging due to the electron-rich nature of the indole nucleus, which typically favors substitution at C3.

The direct nitration of 5-methyl-1H-indole to obtain this compound is a seemingly straightforward approach. However, this reaction is often plagued by a lack of regioselectivity, leading to a mixture of products. The nitration of 5-methylindole typically yields a mixture of 3-, 4-, and 6-nitro derivatives. The distribution of these isomers is highly dependent on the reaction conditions, including the nitrating agent, solvent, and temperature. For instance, nitrating agents such as nitric acid in sulfuric acid or acetic anhydride (B1165640) can lead to complex product mixtures and are often low-yielding for the desired 4-nitro isomer.

| Nitrating Agent | Typical Products |

| HNO₃/H₂SO₄ | Mixture of 3-, 4-, 6-nitro isomers |

| HNO₃/Ac₂O | Mixture of 3-, 4-, 6-nitro isomers |

To overcome the challenges of direct nitration, indirect methods have been developed to achieve better regioselectivity. These methods often involve the use of a directing group or a multi-step sequence to introduce the nitro group at the desired C4 position. One such strategy involves the initial functionalization of the indole at a position that can later be converted to a nitro group or can direct nitration to the C4 position. While specific examples for this compound are not extensively detailed in the provided search results, general principles of indole chemistry suggest that a blocking group at the C3 position could be employed to prevent electrophilic attack at this site, thereby increasing the proportion of C4 and C6 nitration. Subsequent removal of the blocking group would then yield the desired product.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-4-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-2-3-8-7(4-5-10-8)9(6)11(12)13/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWCWEGSXBIVEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90486435 | |

| Record name | 5-methyl-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61149-54-0 | |

| Record name | 5-methyl-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies

Derivatization and Functionalization

No specific studies detailing the derivatization or functionalization of the this compound core were found. Research on closely related analogs, such as 4-nitroindole (B16737) and 5-nitroindole (B16589), suggests that these compounds can be challenging substrates.

Electrophilic Aromatic Substitution on the Indole (B1671886) Ring:There are no documented examples of electrophilic aromatic substitution performed on this compound. In studies on similar compounds, 4-nitroindole and 5-nitroindole were found to be unreactive under certain C3-alkylation conditions, likely due to the strong electron-withdrawing effect of the nitro group.chemrxiv.org

Halogenation:There is no published research on the halogenation of this compound. While enzymatic bromination of the related 5-nitroindole has been reported, this specific reaction has not been applied to the target molecule.nih.gov

Given the lack of specific research on this compound corresponding to the user's outline, generating the requested article would require speculation beyond what is supported by the available scientific literature, thereby failing to meet the required standards of accuracy and strict adherence to the specified topics.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings that are activated by strong electron-withdrawing groups, such as a nitro group. wikipedia.orglibretexts.org In the context of 4-nitroindole derivatives, the nitro group at the C4 position significantly lowers the electron density of the benzene (B151609) portion of the indole ring, making it susceptible to attack by nucleophiles. This effect is most pronounced at the positions ortho and para to the nitro group.

While direct displacement of a hydrogen atom (a SNAr-H reaction) is challenging, the introduction of a suitable leaving group on the ring facilitates these transformations. nih.gov A more explored strategy involves nucleophilic substitution at other positions of the indole nucleus that are activated by auxiliary groups. For instance, in a related system, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to be an excellent substrate for nucleophilic substitution at the C2 position. nii.ac.jp The N-methoxy group acts as an activating group and a leaving group precursor. A variety of nitrogen, sulfur, and carbon-centered nucleophiles can displace the group at the C2 position, demonstrating a viable pathway for introducing diversity into the indole core. nii.ac.jp This principle can be extrapolated to this compound derivatives, where appropriate functionalization could enable similar substitution patterns.

Table 1: Examples of Nucleophilic Substitution on a Functionalized Nitroindole System nii.ac.jp Substrate: 1-methoxy-6-nitroindole-3-carbaldehyde

| Nucleophile | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Piperidine | NaH | DMF | 2-(Piperidin-1-yl)-6-nitro-1H-indole-3-carbaldehyde | 92 |

| Pyrrole (B145914) | NaH | DMF | 2-(1H-Pyrrol-1-yl)-6-nitro-1H-indole-3-carbaldehyde | 98 |

| Indole | NaH | DMF | 2-(1H-Indol-1-yl)-6-nitro-1H-indole-3-carbaldehyde | 96 |

| Imidazole (B134444) | NaH | DMF | 2-(1H-Imidazol-1-yl)-6-nitro-1H-indole-3-carbaldehyde | 97 |

| Sodium methanethiolate | - | DMF | 2-(Methylthio)-6-nitro-1H-indole-3-carbaldehyde | 98 |

Modifications at the Nitrogen Atom (N-alkylation, N-acylation)

The nitrogen atom of the indole ring is a common site for functionalization. The acidity of the N-H proton allows for its removal by a suitable base, generating a nucleophilic indolide anion that can react with various electrophiles.

N-alkylation is a fundamental modification used to introduce alkyl or functionalized alkyl chains at the N1 position. This reaction is typically carried out by treating the indole with a base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), in a polar aprotic solvent like N,N-dimethylformamide (DMF), followed by the addition of an alkylating agent (e.g., an alkyl halide). nih.govyoutube.com The choice of base and solvent can be critical for achieving high yields and regioselectivity. Studies on the closely related 5-nitroindole show that reactions with alkyl bromides in the presence of KOH or K₂CO₃ in DMF or acetonitrile (B52724) proceed efficiently. nih.govmdpi.com These conditions are directly applicable to this compound.

N-acylation introduces an acyl group to the indole nitrogen, forming N-acylindoles, which are prevalent motifs in many biologically active compounds. nih.gov While traditional methods often use reactive acyl chlorides, milder and more chemoselective methods have been developed. A notable approach involves the use of thioesters as stable acylating agents. The reaction between an indole and a thioester, promoted by a base such as cesium carbonate (Cs₂CO₃) at elevated temperatures, provides the corresponding N-acylated indole with high selectivity over C3-acylation. nih.govbeilstein-journals.org

Table 2: Representative Conditions for N-Alkylation of Nitroindoles

| Substrate | Alkylating Agent | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-Nitro-1H-indole | 1,2-Dibromoethane | KOH | DMF | Room Temp, overnight | 46 | nih.gov |

| 5-Nitro-1H-indole | Benzyl bromide | K₂CO₃ | DMF | 80 °C, 15 min | 91 | rsc.org |

| 5-Nitro-1H-indole | Phenethyl bromide | K₂CO₃ | DMF | - | 85 | mdpi.com |

Transformations of the Nitro Group

The nitro group is one of the most versatile functional groups in organic synthesis, primarily due to its ability to be reduced to various oxidation states, most notably the amino group.

The reduction of the aromatic nitro group to a primary amine is a fundamental and highly efficient transformation. This reaction introduces a key functional group, 5-methyl-1H-indol-4-amine, which serves as a precursor for a vast range of further chemical elaborations. Numerous methods are available for this reduction, offering varying degrees of chemoselectivity and reaction conditions. organic-chemistry.org

Catalytic hydrogenation is one of the most common and cleanest methods. wikipedia.org The reaction is typically performed using a noble metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), under an atmosphere of hydrogen gas. nih.gov This method is highly effective for the reduction of nitroindoles and is compatible with many other functional groups.

Alternatively, chemical reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), is a classic and robust method. Other modern reagents include trichlorosilane (B8805176) (HSiCl₃) with an organic base, which offers a metal-free reduction pathway, and sodium borohydride (B1222165) (NaBH₄) in the presence of a suitable catalyst. google.comnih.govnih.gov

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups to Amines

| Reagent(s) | Solvent(s) | General Conditions | Reference |

|---|---|---|---|

| H₂, Pd/C (10%) | Ethanol | Room Temperature, 3 h | nih.gov |

| Sn, HCl | - | - | wikipedia.org |

| Fe, HCl | - | - | wikipedia.org |

| HSiCl₃, Organic Base | Acetonitrile | 0 °C to 15 °C | google.com |

| NaBH₄, Catalyst (e.g., Pd(II)) | Water | Reflux | nih.gov |

The six-electron reduction of a nitro group to an amine proceeds through several stable intermediates, including nitroso and hydroxylamine (B1172632) species. Under specific and controlled conditions, the reduction can be halted at these intermediate stages.

The selective reduction of nitroarenes to N-arylhydroxylamines is a valuable transformation. mdpi.com This can be achieved using reagents such as zinc dust in the presence of ammonium (B1175870) chloride. wikipedia.org More sophisticated catalytic systems have also been developed to enhance selectivity. For example, supported silver nanoparticles have been shown to catalyze the reduction of nitroarenes to N-aryl hydroxylamines using ammonia-borane (NH₃BH₃) as the reducing agent, while using NaBH₄ with the same catalyst leads to the fully reduced amine. nih.gov The ability to selectively generate the hydroxylamine derivative of this compound opens up further synthetic pathways, as hydroxylamines can undergo unique reactions such as the Bamberger rearrangement. mdpi.com

Side-Chain Modifications and Conjugation Strategies

Introducing side-chains and complex molecular fragments onto the this compound scaffold is crucial for developing derivatives with tailored properties. A powerful and widely used strategy for functionalizing the electron-rich pyrrole ring of indoles is the Vilsmeier-Haack reaction. organicreactions.orgwikipedia.orgorganic-chemistry.org

This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like DMF, to introduce a formyl group (-CHO) onto an electron-rich aromatic ring. ijpcbs.com For indole and its derivatives, this electrophilic substitution occurs selectively at the C3 position. The application of the Vilsmeier-Haack reaction to a nitroindole substrate, such as 5-nitro-1H-indole, efficiently yields the corresponding indole-3-carboxaldehyde. nih.gov

The resulting aldehyde at the C3 position is an exceptionally versatile synthetic handle. It can undergo a wide range of subsequent reactions, including:

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., NaBH₄) to form a new C-N bond, thereby conjugating a diverse array of amine-containing side chains. nih.gov

Wittig Reaction: Conversion of the aldehyde to an alkene.

Oxidation/Reduction: Conversion to a carboxylic acid or an alcohol, respectively.

This two-step sequence of C3-formylation followed by further elaboration represents a robust and flexible strategy for the synthesis of complex derivatives of this compound.

Spectroscopic and Computational Analysis of 5 Methyl 4 Nitro 1h Indole

Advanced Spectroscopic Characterization Techniques

A suite of sophisticated spectroscopic techniques is indispensable for the unambiguous identification and detailed structural analysis of 5-methyl-4-nitro-1H-indole. These methods probe the interactions of the molecule with electromagnetic radiation, yielding precise information about its nuclear and electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR Chemical Shift Analysis and Proton Environments

A ¹H NMR spectrum of this compound would be expected to show distinct signals for each chemically non-equivalent proton. The chemical shift (δ), reported in parts per million (ppm), for each proton is highly sensitive to its local electronic environment. The electron-withdrawing nitro group at the C4 position would significantly deshield nearby protons, causing their signals to appear at a lower field (higher ppm values). Conversely, the electron-donating methyl group at C5 would shield adjacent protons, shifting their signals to a higher field. The protons on the indole (B1671886) ring would likely exhibit characteristic coupling patterns (e.g., doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons, providing valuable information about their relative positions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H1 (N-H) | > 8.5 | br s | - |

| H2 | ~7.5 | t | ~2-3 |

| H3 | ~6.8 | t | ~2-3 |

| H6 | ~7.4 | d | ~8-9 |

| H7 | ~7.2 | d | ~8-9 |

| 5-CH₃ | ~2.5 | s | - |

Note: This table contains predicted values based on general principles and data from similar compounds. Actual experimental values may vary.

¹³C NMR Chemical Shift Analysis and Carbon Environments

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by the electronegativity of attached groups. The carbon atom attached to the nitro group (C4) and other carbons in its vicinity would be expected to resonate at a lower field due to the strong electron-withdrawing nature of the nitro group. The presence of the methyl group would also influence the chemical shifts of the carbon to which it is attached (C5) and adjacent carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | ~125 |

| C3 | ~103 |

| C3a | ~128 |

| C4 | ~140 |

| C5 | ~130 |

| C6 | ~118 |

| C7 | ~115 |

| C7a | ~135 |

| 5-CH₃ | ~20 |

Note: This table contains predicted values based on general principles and data from similar compounds. Actual experimental values may vary.

Two-Dimensional NMR Spectroscopy (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments would be crucial for the definitive assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling correlations, revealing which protons are spin-coupled and thus spatially close.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of a proton signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are separated by two or three bonds, providing critical information for piecing together the molecular structure and confirming the positions of the substituents on the indole ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion. This high accuracy allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific combination of atoms. For this compound, HRMS would be used to confirm the molecular formula C₉H₈N₂O₂ by matching the experimentally measured exact mass with the theoretically calculated mass.

Fragmentation Patterns and Structural Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, the fragmentation process upon electron impact ionization would begin with the formation of a molecular ion (M+•). The subsequent fragmentation is dictated by the stability of the resulting ions and neutral fragments.

Aromatic and heterocyclic systems like indole are relatively stable, meaning the molecular ion peak is often prominent. libretexts.org However, the presence of substituents significantly influences the fragmentation pathways. chemguide.co.uk For this compound, the fragmentation is expected to be primarily driven by the nitro group, a common and predictable fragmentation director.

Key expected fragmentation pathways include:

Loss of NO₂: A common fragmentation for nitroaromatic compounds is the cleavage of the C-N bond, leading to the expulsion of a nitrogen dioxide radical (•NO₂), resulting in a fragment ion [M - 46]⁺.

Loss of NO: Rearrangement of the molecular ion can occur, leading to the elimination of a nitric oxide radical (•NO), which produces a fragment ion at [M - 30]⁺. This often involves a rearrangement where an oxygen atom is transferred to the aromatic ring.

Loss of CO: Following the loss of nitrogen species, the heterocyclic ring itself may begin to fragment. The expulsion of a neutral carbon monoxide (CO) molecule is a common pathway in the fragmentation of heterocyclic rings, leading to further daughter ions. tsijournals.com

Loss of HCN: Fragmentation of the pyrrole (B145914) ring portion of the indole nucleus can lead to the elimination of hydrogen cyanide (HCN), a characteristic loss for nitrogen-containing heterocycles, resulting in an [M - 27]⁺ fragment (or subsequent fragments).

Studies on similar compounds, such as 5-Nitro-2-aryl-1H-indole-3-carboxaldehydes, confirm that the fragmentation patterns are complex and can involve multiple pathways, including the loss of hydrogen radicals and the breakdown of the indole ring structure. tsijournals.comtsijournals.com The analysis of these characteristic fragmentation patterns allows for the structural confirmation of the this compound molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum provides information based on the vibrations of molecular bonds, which absorb infrared radiation at specific frequencies. The expected characteristic absorption bands for this compound are detailed below, based on established frequency ranges for its constituent functional groups. uc.edupressbooks.pub

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Indole Ring) | Stretching | 3550–3060 | Medium-Strong |

| Aromatic C-H | Stretching | 3100–3000 | Medium |

| Aliphatic C-H (Methyl) | Stretching | 3000–2850 | Medium |

| Aromatic C=C | Stretching | 1600–1475 | Weak-Medium |

| N-O (Nitro Group) | Asymmetric Stretching | 1550 | Strong |

| N-O (Nitro Group) | Symmetric Stretching | 1350 | Strong |

| C-N | Stretching | 1250–1000 | Medium-Strong |

| Aromatic C-H | Out-of-plane Bending | 900–690 | Strong |

Table created with data from various sources. uc.edulibretexts.orgvscht.czmsu.edu

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The indole ring system is a chromophore that absorbs in the UV region. The presence of substituents like the nitro and methyl groups significantly influences the absorption maxima (λ_max).

The nitro group (-NO₂) acts as a strong electron-withdrawing group and a powerful auxochrome, which typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary absorption bands of the indole chromophore. rsc.org This is due to the extension of the conjugated π-system through resonance between the indole ring and the nitro group. qu.edu.qa The methyl group (-CH₃) is a weak electron-donating group and generally causes a small bathochromic shift.

For indole itself, characteristic absorption bands appear around 270-290 nm. nih.govresearchgate.net For nitro-substituted indoles, these bands are expected to shift to longer wavelengths. For instance, studies on other nitroaromatic compounds show strong absorption bands well into the 300-400 nm range. researchgate.net The electronic transitions responsible for these absorptions are typically π → π* transitions within the conjugated aromatic system. researchgate.net The presence of the nitro group can also introduce n → π* transitions, although these are often weaker and may be obscured by the stronger π → π* bands. qu.edu.qa

| Compound Type | Expected λ_max (nm) | Transition Type |

| Indole | 270 - 290 | π → π |

| Nitro-substituted Indole | 300 - 400 | π → π |

Table created with data from various sources. rsc.orgnih.govresearchgate.netresearchgate.net

Computational Chemistry and Molecular Modeling Studies

Computational chemistry serves as a vital tool for complementing experimental data and providing deeper insights into the structural, electronic, and spectroscopic properties of molecules. For this compound, molecular modeling studies, particularly those employing quantum mechanical methods, can predict various molecular properties with a high degree of accuracy. These theoretical calculations help in understanding the relationship between the molecular structure and its observed spectroscopic behavior.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become one of the most popular and effective computational methods for studying organic molecules due to its favorable balance between accuracy and computational cost. niscpr.res.in DFT calculations are used to determine the electronic structure of molecules, from which numerous properties can be derived. researchgate.net These calculations are particularly useful for predicting optimized geometries, conformational preferences, and spectroscopic parameters. researchgate.net For studies on indole derivatives, hybrid functionals such as B3LYP are commonly employed in conjunction with basis sets like 6-31G or 6-311G to achieve reliable results. niscpr.res.inescholarship.org

A fundamental application of DFT is the determination of the equilibrium geometry of a molecule. acs.org Geometry optimization is a computational process that seeks to find the arrangement of atoms in space that corresponds to the lowest possible energy, representing the most stable conformation of the molecule. mdpi.com This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached.

For this compound, DFT calculations would be used to determine precise bond lengths, bond angles, and dihedral angles. mdpi.com The planarity of the indole ring system and the orientation of the methyl and nitro substituent groups relative to the ring would be accurately defined. This optimized structure is the foundation for all further computational predictions, including spectroscopic parameters.

Once the optimized molecular geometry is obtained, DFT calculations can be used to predict various spectroscopic properties.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. dtic.milmdpi.com These calculated frequencies correspond to the absorption bands observed in an experimental IR spectrum. researchgate.net It is a common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from approximations in the theory and the neglect of anharmonicity, thereby improving the agreement with experimental data. mdpi.com

UV-Vis Spectroscopy: The prediction of electronic absorption spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comchemrxiv.org TD-DFT calculates the energies of electronic transitions from the ground state to various excited states. qu.edu.qarsc.org The results provide the absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net These theoretical spectra are invaluable for assigning the electronic transitions observed in experimental UV-Vis spectra. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. libretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. libretexts.orgwikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive. nih.gov For nitroaromatic compounds like this compound, the HOMO is typically localized over the indole ring system, which is electron-rich, while the LUMO is often centered on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer from the ring to the nitro group.

Table 1: Illustrative FMO Parameters for this compound This table presents hypothetical data based on typical values for related nitro-indole structures.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -3.15 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 3.70 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by describing charge distribution, hybridization, and intramolecular interactions. nih.govwisc.edu This method examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the delocalization.

Table 2: Illustrative NBO Analysis for Key Interactions in this compound This table presents hypothetical stabilization energies for plausible intramolecular interactions.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N(indole) | π* (C-C aromatic) | ~15.5 |

| π (C=C aromatic) | π* (C=C aromatic) | ~22.0 |

| LP (1) O(nitro) | π* (N-O nitro) | ~28.5 |

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). frontiersin.org This simulation is crucial in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. mdpi.com

For a compound like this compound, docking studies would involve placing the molecule into the active site of a specific protein target. The simulation calculates a docking score, often expressed in kcal/mol, which estimates the binding free energy. A lower (more negative) score generally indicates a more favorable binding interaction. nih.gov The analysis also reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. While no specific docking studies for this compound have been published, analysis of similar nitro-indole structures suggests potential interactions with various enzymes or protein receptors. researchgate.net

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target This table shows a hypothetical example of docking results.

| Protein Target | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| Tyrosine Kinase | -8.2 | Tyr254, Leu370 | Hydrogen Bond, Hydrophobic |

| DNA Gyrase | -7.5 | Asp73, Arg76 | Hydrogen Bond, Electrostatic |

| c-Myc G-Quadruplex | -9.1 | Guanine Quartet | π-π Stacking |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are mathematical equations that correlate molecular descriptors (physicochemical, electronic, or steric properties) with an observed activity, such as inhibitory concentration (IC₅₀). nih.gov

Developing a QSAR model for a class of compounds including this compound would involve synthesizing a series of related analogues and testing their biological activity. d-nb.info Molecular descriptors such as LogP (lipophilicity), molecular weight, molar refractivity, and quantum chemical parameters (like HOMO/LUMO energies) would be calculated. Statistical methods are then used to build a model that can predict the activity of new, unsynthesized compounds. nih.gov Such models are valuable for prioritizing which molecules to synthesize and test, thereby streamlining the drug discovery process.

Table 4: Example of Molecular Descriptors Used in QSAR Models for Indole Derivatives This table lists common descriptors that would be relevant for a QSAR study of this compound.

| Descriptor | Typical Value/Range | Significance in QSAR Models |

| LogP | 2.0 - 4.0 | Represents hydrophobicity, affecting membrane permeability. |

| Molecular Weight | 150 - 250 g/mol | Relates to the size and bulk of the molecule. |

| Dipole Moment | 4.0 - 7.0 Debye | Influences polar interactions with the target receptor. |

| HOMO Energy | -7.0 to -6.5 eV | Relates to the molecule's capacity to donate electrons in a reaction. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. youtube.com In the context of drug design, MD simulations are often performed on a ligand-receptor complex, obtained from molecular docking, to assess its stability and behavior in a dynamic, solvated environment. nih.gov

An MD simulation of this compound bound to a protein target would provide insights into the stability of the binding pose. Key analyses include calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone to see if they remain stable or undergo significant conformational changes. nih.gov Root-mean-square fluctuation (RMSF) analysis can identify which parts of the protein are flexible or rigid upon ligand binding. Furthermore, MD simulations can track the persistence of crucial interactions, like hydrogen bonds, over the simulation time, providing a more realistic assessment of the binding stability than static docking alone. tandfonline.com

Table 5: Illustrative Output Parameters from a Molecular Dynamics Simulation This table shows typical parameters analyzed after an MD simulation of a ligand-protein complex.

| Parameter | Typical Result/Observation | Interpretation |

| RMSD of Ligand | < 2.0 Å | The ligand maintains a stable binding pose within the active site. |

| RMSD of Protein | < 3.0 Å | The overall protein structure remains stable upon ligand binding. |

| Hydrogen Bond Occupancy | > 50% | Key hydrogen bonds identified in docking are stable and persistent. |

| Radius of Gyration (Rg) | Stable fluctuation | The protein-ligand complex remains compact and does not unfold. |

Biomedical and Material Science Applications of 5 Methyl 4 Nitro 1h Indole Derivatives

Medicinal Chemistry and Pharmacological Potential

The indole (B1671886) ring is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals and biologically active compounds. nih.gov The introduction of methyl and nitro groups at specific positions, as in 5-methyl-4-nitro-1H-indole, can significantly influence the molecule's electronic properties and its interaction with biological targets. Research has primarily focused on derivatives of the closely related 5-nitroindole (B16589) scaffold, which have demonstrated significant potential as anticancer and antimicrobial agents. nih.govuni.lu

Substituted 5-nitroindole derivatives have been identified as a promising class of compounds with broad-spectrum anticancer activities against various cancer cell lines. nih.gov Their mechanisms of action are multifaceted, involving interactions with unique DNA structures, disruption of the cell cycle, and modulation of key signaling pathways involved in cancer progression.

A key target in cancer therapy is the c-Myc oncogene, which plays a crucial role in cell proliferation and is often overexpressed in tumors. The promoter region of the c-Myc gene contains a guanine-rich sequence capable of forming a non-canonical DNA structure known as a G-quadruplex (G4). nih.govmdpi.com Stabilization of this G4 structure can inhibit the transcription of the c-Myc gene, thereby reducing its expression and suppressing tumor growth. mdpi.com

Recent studies have focused on a series of newly synthesized molecules based on the pyrrolidine-substituted 5-nitroindole scaffold as potent G4-binding ligands. nih.govnih.gov Biophysical and biological analyses have confirmed that these substituted 5-nitroindole scaffolds can bind to the c-Myc promoter G-quadruplex. nih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy has shown that some of these compounds interact with the terminal G-quartets of the G-quadruplex, often in a 2:1 stoichiometry. nih.govnih.gov This binding stabilizes the G4 structure, effectively acting as a transcriptional repressor of the c-Myc oncogene. nih.gov

| Compound | Description | Antiproliferative Activity (IC50 in HeLa cells) | Key Finding |

|---|---|---|---|

| Compound 5 | Pyrrolidine-substituted 5-nitroindole derivative | 5.08 ± 0.91 µM | Efficiently inhibits cell proliferation and binds to c-Myc G4 DNA. nih.gov |

| Compound 7 | Pyrrolidine-substituted 5-nitroindole derivative | 5.89 ± 0.73 µM | Shows significant cell proliferation inhibition and interaction with c-Myc G4. nih.gov |

By targeting the c-Myc oncogene, 5-nitroindole derivatives can disrupt the normal progression of the cell cycle, leading to growth arrest and programmed cell death (apoptosis). nih.govmdpi.com The cell cycle is a tightly regulated process that ensures the proper duplication and division of cells; its dysregulation is a hallmark of cancer. mdpi.com

Studies on HeLa cancer cells treated with pyrrolidine-substituted 5-nitroindole compounds revealed a significant impact on cell cycle distribution. nih.gov Flow cytometry analysis showed that treatment with these compounds leads to a prominent arrest in the sub-G1 and G1 phases of the cell cycle. nih.govnih.gov An increase in the sub-G0/G1 cell population is indicative of apoptosis. doi.org This suggests that these derivatives effectively halt cell division and trigger the apoptotic pathway, thereby exerting their anticancer effects. nih.govdoi.org

The anticancer activity of these indole derivatives is fundamentally linked to their ability to modulate critical intracellular signaling pathways. The downregulation of c-Myc expression is a primary mechanism, as this oncogene controls a vast network of genes involved in cell growth, proliferation, and metabolism. nih.govnih.gov

By stabilizing the G-quadruplex in the c-Myc promoter, these compounds effectively reduce both the mRNA and protein levels of c-Myc. nih.gov This intervention disrupts the downstream signaling cascades that are dependent on c-Myc, leading to the observed antiproliferative effects. Furthermore, some of these compounds have been shown to increase the concentration of intracellular reactive oxygen species (ROS), which can induce cellular damage and contribute to apoptosis. nih.govnih.gov

The indole scaffold is a common feature in compounds exhibiting a wide range of antimicrobial properties. nih.govnanobioletters.comscirp.org Various derivatives have been synthesized and evaluated for their efficacy against bacteria and fungi, including drug-resistant strains. nih.govacs.org While specific studies on this compound are limited, research on related nitroindole structures provides strong evidence for their potential as antimicrobial agents.

Novel indole derivatives have been screened for their activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens like Aspergillus niger and Candida albicans. nanobioletters.com The results often show significant antimicrobial activity, highlighting the therapeutic potential of this class of compounds in treating infectious diseases. nih.govnanobioletters.com

A significant challenge in treating bacterial infections is the rise of antimicrobial resistance. One of the primary mechanisms by which bacteria, such as Staphylococcus aureus, develop resistance is through the overexpression of efflux pumps. uni.luimperial.tech These pumps are membrane proteins that actively extrude antibiotics from the bacterial cell, reducing the intracellular drug concentration to sub-therapeutic levels. imperial.tech The NorA efflux pump is a well-studied example that confers resistance to fluoroquinolones and other structurally diverse antimicrobials. uni.lu

Research has identified 2-aryl-5-nitro-1H-indole derivatives as potent inhibitors of the NorA efflux pump in S. aureus. uni.lu By inhibiting the pump, these compounds can restore the efficacy of existing antibiotics. uni.luimperial.tech Structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory activity of these nitroindole derivatives. uni.lu For instance, the compound [4-benzyloxy-2-(5-nitro-1H-2-yl)-phenyl]-methanol was identified as a particularly potent NorA inhibitor. uni.lu The development of such efflux pump inhibitors (EPIs) represents a promising strategy to combat antibiotic resistance. nih.govbohrium.com

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

Activity Against Specific Bacterial Strains (e.g., Staphylococcus aureus, E. coli, H. pylori)

The indole framework is a key feature in the development of new antibacterial agents, particularly against resilient strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov While research specifically isolating this compound derivatives is specific, broader studies on related nitro-containing compounds and indole derivatives highlight their potential. For instance, a series of 5-(nitroaryl)-1,3,4-thiadiazoles were synthesized and evaluated for their activity against Helicobacter pylori. researchgate.net The study revealed that both the nitroaryl unit and substitutions on the thiadiazole ring significantly influence the anti-H. pylori activity. researchgate.net

In another study, new antimicrobial nitro heteroaryl-1,3,4-thiadiazole derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating the antibacterial potential of compounds containing a nitro group. researchgate.net The intriguing molecular structure of the indole ring itself makes it a prime candidate for the development of drugs targeting diverse bacterial strains. nih.gov

Table 1: Antibacterial Activity of Related Nitroaryl Derivatives

| Compound Class | Target Strain | Key Findings |

|---|---|---|

| 5-(nitroaryl)-1,3,4-thiadiazoles | Helicobacter pylori | Activity is dramatically impacted by the structure of the nitroaryl unit and pendent groups on the thiadiazole ring. researchgate.net |

Anti-inflammatory Properties

Indole derivatives are well-documented for their anti-inflammatory effects, with the notable example of Indomethacin (B1671933), a non-steroidal anti-inflammatory drug (NSAID) used in the treatment of rheumatoid arthritis. researchgate.netchemrxiv.org Research into novel indole derivatives continues to yield promising results.

A study on 1,5-disubstituted indole derivatives, including a 5-(4-nitrobenzamido)-1-(4-flurobenzoyl)-1H-indole-3-carboxylic acid, demonstrated significant anti-inflammatory activity. researchgate.net The pharmacological screening of these synthesized compounds showed a percentage of inhibition ranging from 12.12% to 65.51%. researchgate.net Specifically, compounds with bromobenzamido and nitrobenzamido substitutions showed more potent activity than the standard drug, indomethacin. researchgate.net

Another study evaluated hybrid molecules containing both indole and imidazole (B134444) nuclei. nih.gov The anti-inflammatory activities of these compounds were confirmed by a reduction in leukocyte migration and a decrease in the release of pro-inflammatory cytokines TNF-α and IL-1β. nih.gov Furthermore, thiosemicarbazone derivatives incorporating an indole scaffold have been shown to be potent inhibitors of COX-2, an enzyme central to inflammatory processes. researchgate.net

Table 2: Anti-inflammatory Activity of Various Indole Derivatives

| Derivative Class | Model/Assay | Results |

|---|---|---|

| 1,5-disubstituted indole derivatives | Carrageenan-induced paw edema | Inhibition of edema ranging from 12.12% to 65.51%. researchgate.net |

| Indole-imidazolidine hybrids | Air pouch and peritonitis models | Reduction in leukocyte migration and release of TNF-α and IL-1β. nih.gov |

Antioxidant Activity

The capacity of compounds to act as antioxidants is a critical area of pharmaceutical research. While direct studies on the antioxidant properties of this compound are limited, research on related heterocyclic structures provides valuable insights. For example, a study on 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one derivatives found that the synthesized compounds exhibited good antioxidant activity as evaluated by the 1,1-diphenyl-2-picryl Hydrazyl (DPPH) radical scavenging assay. nih.gov

Similarly, investigations into various coumarin (B35378) derivatives, which also feature a heterocyclic ring system, have demonstrated significant radical scavenging activity. mdpi.com For instance, certain novel methyl-, nitro-, and/or amino-substituted coumarin derivatives behaved as strong scavengers, with one compound showing a lower IC50 value (10 μg/mL) than the ascorbic acid standard (33.48 μg/mL), indicating higher potency. mdpi.com This suggests that the inclusion of specific functional groups, such as methyl and nitro groups, on heterocyclic scaffolds can contribute to antioxidant potential.

Neurological Applications and Neuropharmacology

Dopamine (B1211576) is a crucial catecholamine neurotransmitter in the central nervous system, regulating functions like motor control, cognition, and emotion. mdpi.com Dysregulation of dopamine signaling is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. mdpi.commdpi.com

The serotonin (B10506) (5-HT) and dopamine (DA) systems are intricately linked, with anatomical and pharmacological studies demonstrating that serotonin modulates dopamine neuronal cell bodies and terminal sites. nih.gov This functional modulation means that dysfunction in the serotonin system can lead to a dysregulation of the dopamine system. nih.gov Specifically, deficient serotonergic function may result in hyperactivity of the dopamine system, which can promote impulsive behavior. nih.gov

The indole structure is the core of serotonin, suggesting that indole-based compounds have the potential to interact with these pathways. While direct evidence for this compound is not detailed in the provided context, the foundational role of the indole ring in neuroactive compounds is well-established. The interplay between these two neurotransmitter systems is a key area of research for understanding the neurobiology of various clinical disorders. nih.govnih.gov

Anti-HIV Activity

The indole scaffold is a significant point of interest in the search for novel anti-HIV agents. nih.gov Researchers have focused on developing indole derivatives that can inhibit viral enzymes crucial for HIV replication.

In one study, a series of 5-nitro-3-(2-(4-arylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives were synthesized and found to inhibit HIV-1 replication through a multitarget mechanism. frontiersin.org These compounds act as dual allosteric inhibitors targeting both the polymerase and RNase H functions of the HIV reverse transcriptase. frontiersin.org Several of these 5-nitro-indolinone derivatives were able to block HIV-1 replication with EC50 values below 20 µM. frontiersin.org

Another area of investigation involves pyrimido[5,4-b]indole derivatives, which are structurally related to non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs). nih.govunav.eduresearchgate.net Preliminary structure-activity relationship studies suggest that anti-HIV activity is enhanced by substitutions at specific positions on the indole ring system. nih.govresearchgate.net

Table 3: Anti-HIV-1 Activity of Nitro-Indole Derivatives

| Compound Series | Target | Potency |

|---|---|---|

| 5-Nitro-3-(2-(4-arylthiazol-2-yl)hydrazineylidene)indolin-2-ones | HIV-1 Reverse Transcriptase (polymerase and RNase H), HIV-1 Integrase | EC50 < 20 µM for several compounds. frontiersin.org |

Antitubercular Activity

Tuberculosis remains a major global health threat, necessitating the urgent identification of new therapeutic agents. nih.gov The indole framework is a privileged structure in the search for new anti-tubercular drugs. nih.gov

A study focused on 5-methyl/trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivatives revealed potent inhibitors of Mycobacterium tuberculosis growth. sigmaaldrich.com Several 5-methyl-1H-indole-2,3-dione 3-thiosemicarbazones were identified as the most active compounds against the H37Rv strain. sigmaaldrich.com

Furthermore, research on substituted 7-methylindolizines, a related class of heterocyclic compounds, showed that several derivatives exhibited significant inhibitory activity against both the H37Rv and multi-drug-resistant (MDR) strains of M. tuberculosis. mdpi.com Nitrofuran derivatives have also been historically investigated for their antitubercular properties, indicating the broader potential of nitro-containing heterocyclic compounds in this therapeutic area. mdpi.comnih.gov

Table 4: Antitubercular Activity of Indole and Related Derivatives

| Compound Series | Target Strain(s) | Key Findings |

|---|---|---|

| 5-Methyl-1H-indole-2,3-dione 3-thiosemicarbazones | M. tuberculosis H37Rv | Identified as potent inhibitors of mycobacterial growth. sigmaaldrich.com |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For indole derivatives, including those related to this compound, SAR studies have provided critical insights into the roles of the nitro and methyl functional groups.

The nitro group (–NO₂) is a key functional group in drug design, largely due to its strong electron-withdrawing nature, which can significantly alter the electronic properties of a molecule. svedbergopen.com This modification can lead to enhanced binding affinity for biological receptors, increased stability, or improved solubility. svedbergopen.com

A critical aspect of the nitro group's function in biological systems is its ability to be metabolized. Many nitro-containing drugs act as prodrugs; they are administered in an inactive form and are metabolically reduced within the body to yield reactive intermediates like free radicals. svedbergopen.comnih.gov These reactive species are often responsible for the compound's therapeutic action, such as inducing cytotoxicity in cancer cells or antimicrobial effects. svedbergopen.comnih.gov

Research into 5-nitroindole derivatives has demonstrated the importance of the nitro group's position for specific biological targeting. For instance, studies on compounds designed to bind c-Myc G-quadruplex (G4) DNA, a target in cancer therapy, have underscored the significance of substitution at the fifth position of the indole ring. nih.gov The presence of a nitro group at this position is considered a critical factor for effective binding. nih.govd-nb.info

| Compound Type | Substitution at Position 5 | Observed Activity / Binding Affinity |

|---|---|---|

| Substituted 5-nitroindole | Nitro group (–NO₂) | Considered critical for binding to c-Myc G-quadruplex DNA. nih.govd-nb.info |

| Substituted 5-aminoindole | Amino group (–NH₂) | Also shows activity, indicating the importance of a substituent at this position. d-nb.info |

| Unsubstituted Indole | Hydrogen (–H) | Binds more weakly than nitro- or amino-substituted counterparts. d-nb.info |

While the biological activity of nitroindoles is heavily influenced by the nitro group, methyl (–CH₃) substitutions also play a distinct role in modifying a compound's properties. In medicinal chemistry, the addition of a methyl group can impact a molecule's lipophilicity, steric profile, and metabolic stability.

In the context of material science applications, methyl substitution on nitroindole derivatives has a clear impact on their performance as matrices for mass spectrometry, as detailed in the following sections.

Advanced Materials Science Applications

Beyond their biomedical potential, derivatives of this compound have emerged as novel materials in analytical chemistry, particularly in the field of mass spectrometry.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique used for the analysis of large molecules like proteins and polymers, which tend to fragment when ionized by conventional methods. The choice of the matrix—a crystalline substance that co-precipitates with the analyte—is crucial for a successful analysis. nih.gov

Recently, a class of nitroindole (NI) derivatives, including 3-methyl-4-nitro-1H-indole (an isomer of the subject compound), has been introduced as a new framework for high-performance MALDI matrices. acs.orgnsf.govnih.gov These NI matrices have shown superior performance compared to several common matrices across a wide range of analytes, including lipids, peptides, proteins, and glycans. nsf.govnih.govacs.org

A significant advantage of these nitroindole derivatives is their ability to function as dual-polarity matrices. acs.orgnsf.govflintbox.com This means they are effective for generating both positive and negative ions from analytes. acs.orgnsf.gov For example, using 3-methyl-4-nitro-1H-indole as a matrix allows for the detection of lipids like sphingomyelin (B164518) (SM) and phosphocholine (B91661) (PC) in positive ion mode, and phosphoethanolamine (PE), phosphatidate (PA), and phosphoinositol (PI) in negative ion mode from the same sample preparation. flintbox.com This dual-functionality simplifies experimental workflows by reducing the need to switch between different matrices optimized for different polarities. flintbox.com

Nitroindole-based matrices have demonstrated a marked improvement in the ionization efficiency for complex biological and environmental mixtures. nsf.govnih.govacs.org Studies comparing these novel matrices to standard ones like 2,5-dihydroxybenzoic acid (DHB), alpha-cyano-4-hydroxylcinnamic acid (CHCA), and sinapinic acid (SA) have shown that NI matrices can lead to better detection sensitivity and reduced ion suppression. nsf.govacs.org

| Matrix | Analyte Class | Key Performance Characteristic | Reference |

|---|---|---|---|

| 3-methyl-4-nitro-1H-indole (3,4-MNI) | Lipids, Peptides, Proteins, Glycans, PFOS | Demonstrated the best overall sensitivity among tested NI matrices and common matrices like DHB, CHCA, and SA. nsf.govacs.org | nsf.govacs.org |

| 2,3,6-dimethyl-6-nitro-1H-indole (2,3,6-DMNI) | Plant Metabolites/Lipids | Showed excellent performance for MALDI imaging with ionization enhancement in the negative ion mode. nsf.govnih.gov | nsf.govnih.gov |

| Nitro Indole (NI) Class in General | Complex Mixtures (e.g., egg lipids, milk proteins) | Results in reduced ion suppression and better detection sensitivity. nsf.gov | nsf.gov |

Application as MALDI-MS Matrices

MALDI Imaging Applications

Derivatives of nitro-indole have emerged as a novel class of matrices for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry and imaging. acs.orgnih.gov MALDI is a soft ionization technique crucial for the analysis of biomolecules and large organic molecules. The choice of matrix is critical for the efficient desorption and ionization of analytes.

A recent study systematically synthesized and evaluated five different nitro-indole (NI) derivatives as potential MALDI matrices, comparing their performance against commonly used matrices like 2,5-dihydroxybenzoic acid (DHB) and α-cyano-4-hydroxycinnamic acid (CHCA). acs.orgresearchgate.net The study included 3-methyl-4-nitro-1H-indole (3,4-MNI), a close structural analog of this compound.

Key Research Findings:

Dual-Polarity Ion Production: The nitro-indole derivatives were shown to be effective matrices for generating both positive and negative ions, broadening their applicability for a wide range of analytes. acs.orgnih.gov

Specialized Imaging Applications: While 3,4-MNI was a strong general-purpose matrix, another derivative, 2,3-dimethyl-6-nitro-1H-indole (2,3,6-DMNI), was identified as the most effective matrix for the specific application of imaging plant metabolites and lipids in blueberry tissue, particularly in the negative ion mode. acs.orgnih.gov

The effectiveness of these nitro-indole derivatives is attributed to their chemical properties, which facilitate efficient energy absorption from the laser and subsequent transfer to the analyte molecules, promoting their ionization with minimal fragmentation.

Table 1: Performance Comparison of Nitro-Indole (NI) MALDI Matrices

| Matrix Derivative | Key Advantages | Optimal Application Example | Reference |

| 3-methyl-4-nitro-1H-indole (3,4-MNI) | Reduced ion suppression, high sensitivity, dual-polarity | Analysis of complex mixtures (e.g., lipids, proteins, PFOS) | acs.org |

| 2,3-dimethyl-6-nitro-1H-indole (2,3,6-DMNI) | Enhanced ionization in negative ion mode (m/z 600-900) | Plant tissue imaging (e.g., blueberry metabolites) | acs.org |

Development of New Functional Materials with Tailored Properties

The indole scaffold is a versatile building block for creating functional materials with properties tailored for specific applications. The development of nitro-indole derivatives as superior MALDI matrices is a prime example of this, where the molecular structure is engineered to enhance a specific analytical function. researchgate.net

Beyond MALDI matrices, the synthesis of novel 5-nitroindole derivatives has been explored for their potential as c-Myc G-Quadruplex binders, which have anticancer activities. researchgate.netnih.gov In this context, the 5-nitroindole core is chemically modified with various side chains to create molecules that can selectively bind to and stabilize G-quadruplex DNA structures in the promoter region of the c-Myc oncogene. d-nb.info This stabilization can inhibit gene expression, demonstrating a sophisticated application of tailored molecular design for a biomedical purpose. These efforts showcase how the foundational structure of nitro-indoles can be systematically modified to create materials with highly specific biological or chemical functions. researchgate.netd-nb.info

Optical Properties (e.g., Non-linear Optics)

Indole derivatives, particularly those bearing strong electron-donating or electron-withdrawing groups like the nitro group, are of significant interest for their non-linear optical (NLO) properties. researchgate.netnih.gov NLO materials are crucial for applications in optoelectronics, including optical data storage and image processing. nih.gov

The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by molecular characteristics like dipole moment, polarizability (α), and first-order hyperpolarizability (β). researchgate.netresearchgate.net

Key Research Findings:

Computational and Experimental Studies: Research on the NLO properties of Indole-7-carboxyldehyde (I7C) has shown that the indole framework can exhibit significant NLO behavior. Computational analyses have predicted high values for dipole moment and hyperpolarizability, which are key indicators of NLO activity. researchgate.netresearchgate.net

Enhancement through π-Conjugation: Studies on more complex indole derivatives, such as π-extended octupolar cyclized indole trimers and tetramers, have demonstrated that extending the π-conjugated system of the molecule is a successful strategy for significantly enhancing the NLO response. acs.org The first hyperpolarizability (β) values of these extended systems were found to be 2 to 4 times greater than that of the core indole structures. acs.org

Role of the Nitro Group: The presence of a nitro group is known to be a key feature in designing NLO materials. As a strong electron-withdrawing group, it can significantly enhance the intramolecular charge transfer within the molecule, which is a fundamental mechanism for high NLO responses. nih.gov Furthermore, the nitro group can lower the energy gap of the material, which is also beneficial for NLO properties. nih.gov

Table 2: Calculated Non-Linear Optical (NLO) Properties of an Indole Derivative

| Compound | Dipole Moment (μ) | Polarizability (α) | First Hyperpolarizability (β) | Reference |

| Indole-7-carboxyldehyde (I7C) | 1.88 Debye | 17.36 x 10⁻²⁴ esu | 3.96 x 10⁻³⁰ esu | researchgate.net |

Q & A

Q. What are the optimal synthetic routes for 5-methyl-4-nitro-1H-indole, and how can purity be validated?

A copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, as described for structurally similar indoles, provides a robust framework. For example, a mixture of PEG-400 and DMF as solvents, combined with CuI catalysis, achieved moderate yields (42%) in a related indole derivative synthesis . Post-synthesis purification via flash column chromatography (70:30 ethyl acetate:hexane) is critical to isolate the product. Validate purity using TLC, HRMS, and multinuclear NMR (¹H, ¹³C, and ¹⁹F if applicable) to confirm structural integrity .

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous nitro-substituted indoles, SC-XRD at low temperatures (e.g., 111 K) resolved dihedral angles between aromatic systems (e.g., 22.5° for a methoxy-indole derivative) and intermolecular interactions (N–H⋯O, C–H⋯O) . Data collection with a high data-to-parameter ratio (>16) and refinement to R-factors <0.04 ensure accuracy .

Q. What analytical techniques are essential for characterizing nitro-indole derivatives?

Combine spectroscopic and chromatographic methods:

- NMR : ¹H/¹³C NMR to confirm substitution patterns and nitro-group placement.

- HRMS : Validate molecular weight and fragmentation patterns.

- TLC : Monitor reaction progress and purity .

- IR Spectroscopy : Identify functional groups (e.g., nitro stretches at ~1520 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence the reactivity of this compound in cross-coupling reactions?

The nitro group’s electron-withdrawing nature deactivates the indole ring, complicating direct electrophilic substitution. However, it facilitates nucleophilic aromatic substitution (SNAr) under basic conditions or transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura) when paired with boronic acids. For example, 2-phenyl-7-boronate-indole derivatives were synthesized for targeted drug discovery . Optimize reaction conditions (e.g., Pd catalysts, ligand systems) to mitigate steric hindrance from the methyl group.

Q. What strategies resolve contradictions in bioactivity data for nitro-indole derivatives across studies?

Discrepancies often arise from variations in assay conditions or impurity profiles. For instance:

- Enzyme Inhibition Assays : Control for solvent effects (e.g., DMSO concentration) and validate compound stability under assay conditions .

- Cellular Uptake : Use radiolabeled analogs (e.g., ¹⁴C-labeled indoles) to quantify intracellular concentrations .

- Purity Thresholds : Re-test compounds with ≥98% purity (HPLC-validated) to exclude confounding effects from byproducts .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

Docking studies (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases, GPCRs) can identify key interactions. For example, nitro groups in bisindolylmaleimide analogs form hydrogen bonds with ATP-binding pockets in protein kinases . Molecular dynamics simulations (100 ns trajectories) refine pose stability and free energy calculations (MM-PBSA) . Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What methodologies assess the photostability and metabolic degradation pathways of nitro-indoles?

- Photostability : Expose compounds to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC. Nitro groups may undergo photoreduction, forming nitroso intermediates .

- Metabolic Studies : Use liver microsomes (human/rat) with NADPH cofactors to identify phase I metabolites (e.g., nitro-reduction to amines). LC-MS/MS detects hydroxylation or demethylation products .

Data Management & Reporting

Q. How should researchers handle large datasets from indole derivative studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.